molecular formula C7H12N2O B13156143 4-ethyl-1,3-dimethyl-4,5-dihydro-1H-pyrazol-5-one

4-ethyl-1,3-dimethyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B13156143
M. Wt: 140.18 g/mol
InChI Key: QTJSGAVEUNYYPE-UHFFFAOYSA-N
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Description

4-ethyl-1,3-dimethyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms, with various substituents attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-1,3-dimethyl-4,5-dihydro-1H-pyrazol-5-one typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate, followed by alkylation with ethyl iodide. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-ethyl-1,3-dimethyl-4,5-dihydro-1H-pyrazol-5-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-ethyl-1,3-dimethyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 1,3-dimethyl-4,5-dihydro-1H-pyrazol-5-one
  • 3-ethyl-1,3-dimethyl-4,5-dihydro-1H-pyrazol-5-one
  • 4-ethyl-1,3-dimethyl-1H-pyrazol-5-one

Comparison: 4-ethyl-1,3-dimethyl-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific substituents and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. These differences can be attributed to the variations in the electronic and steric effects of the substituents .

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

4-ethyl-2,5-dimethyl-4H-pyrazol-3-one

InChI

InChI=1S/C7H12N2O/c1-4-6-5(2)8-9(3)7(6)10/h6H,4H2,1-3H3

InChI Key

QTJSGAVEUNYYPE-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=NN(C1=O)C)C

Origin of Product

United States

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